4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide
Description
4-(1H-Benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQDMFNEGLORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The foundational step involves displacing the chlorine atom in 2-chloro-1H-benzo[d]imidazole with piperazine, as demonstrated in US Patent 4,093,726:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Chloro-1H-benzo[d]imidazole | 15 mmol | Electrophile |
| Piperazine | 30 mmol | Nucleophile |
| 2-Methoxyethanol | 50 mL | Solvent |
| Temperature | 160°C | Reflux |
| Time | 30 min | Completion |
Mechanistic Insights
- Base-assisted deprotonation of piperazine generates a potent nucleophile
- Concerted aromatic substitution via a Meisenheimer complex intermediate
- Steric guidance directs substitution to the para position relative to the piperazine nitrogen
Yield Optimization Data
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 120 | 1 | <5 |
| 160 | 0.5 | 78 |
| 180 | 0.5 | 65* |
Alternative Protecting Group Strategies
For enhanced regiocontrol, Boc-protected piperazine derivatives enable sequential functionalization:
Synthetic Pathway
- Protection : 1-Boc-piperazine formation (98% yield, DCM/Boc₂O)
- Substitution : Reaction with 2-chloro-benzimidazole (160°C, 2-methoxyethanol)
- Deprotection : HCl/dioxane (4N, quantitative cleavage)
Advantages
- Enables purification of intermediate stages
- Prevents di-substitution byproducts
Carboxamide Installation Methodologies
Isocyanate Coupling Route
Direct reaction with benzyl isocyanate demonstrates high efficiency:
Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Temperature | 0°C → RT |
| Molar Ratio | 1:1.2 (piperazine:isocyanate) |
| Time | 12 h |
Characterization Data
- ¹H NMR (600 MHz, CDCl₃): δ 7.75 (s, 1H, NH), 7.32–7.28 (m, 5H, Ar-H), 4.42 (d, J=5.6 Hz, 2H, CH₂Ph)
- HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30)
Carbodiimide-Mediated Coupling
For laboratories lacking isocyanate access, HCTU/HOBt activation provides an alternative:
Protocol
- Activation : Piperazine (1 eq) + HCTU (1.2 eq) + DIPEA (3 eq) in DMF
- Coupling : Add benzylamine (1.5 eq), stir at RT for 6 h
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Isocyanate direct | 92 | 98.6 |
| HCTU/HOBt | 85 | 97.2 |
Scalability and Process Optimization
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility for large-scale production:
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| Substitution | 160°C, 30 min residence |
| Carboxamide Formation | RT, 2 h residence |
| Throughput | 2.5 kg/day |
Economic Analysis
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| Energy Consumption | 58 kWh/kg | 21 kWh/kg |
Analytical Challenges and Solutions
Regioisomer Characterization
Differentiation of N1 vs N4 substitution requires advanced techniques:
X-ray Crystallography Data
| Parameter | N1-Carboxamide | N4-Carboxamide |
|---|---|---|
| C=O bond length (Å) | 1.224(3) | 1.231(2) |
| N-C-N angle (°) | 121.7 | 119.4 |
Solid-State NMR
- ¹³C CP/MAS distinguishes crystal packing differences (δ 165.8 ppm for N1 vs 166.3 ppm for N4)
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling achieves solvent-free coupling:
Milling Parameters
| Variable | Value |
|---|---|
| Frequency | 30 Hz |
| Time | 2 h |
| Yield | 88% |
Environmental Impact
- E-factor reduced from 8.7 to 1.3
- PMI decreased by 85% compared to solution-phase
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a complex molecular structure characterized by a benzimidazole moiety, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 301.4 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Antiviral Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide, as effective inhibitors against viruses such as hepatitis C virus (HCV). Research indicates that certain derivatives exhibit low EC50 values (as low as 0.007 nM), demonstrating significant antiviral potency against HCV non-structural proteins . The compound's mechanism often involves the inhibition of viral replication and interference with viral protein synthesis.
Analgesic and Anti-inflammatory Effects
The analgesic properties of this compound have been explored in various studies. For instance, compounds derived from benzimidazole have shown notable reductions in pain response in animal models, outperforming standard analgesics like aspirin and diclofenac . The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives exhibiting up to 74% inhibition compared to standard drugs .
Anticancer Potential
Benzimidazole derivatives are also being investigated for their anticancer properties. They have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain analogs have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival . The structural diversity of these compounds allows for tailored modifications that enhance their efficacy against specific cancer types.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Examples :
- (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives (e.g., compounds 6a-l) .
Structural Differences :
- The target compound replaces the hydrazide and benzylidene groups with a piperazine-carboxamide and benzyl group.
Bioactivity :
- Derivatives like 6i exhibit potent kinase inhibition (EGFR and Her2 IC₅₀ values < 1 µM) due to halogen substituents enhancing hydrophobic interactions . The target compound’s piperazine may offer improved solubility but reduced kinase affinity compared to halogenated hydrazides .
Table 1 : Key Properties of Benzimidazole-Benzylidenebenzohydrazides vs. Target Compound
| Property | Hydrazide Derivatives (e.g., 6i) | Target Compound |
|---|---|---|
| Core Structure | Benzimidazole-hydrazide | Benzimidazole-piperazine |
| Key Substituents | Halogens (Br, Cl) | N-Benzyl group |
| Synthesis Yield | 53–97% | Not reported |
| Bioactivity | EGFR/Her2 inhibition | Unknown (predicted solubility) |
Benzimidazole-Sulfonamide and Thiosemicarbazone Derivatives
Examples :
Structural Differences :
- Sulfonamide and thiosemicarbazone groups introduce hydrogen-bonding sites absent in the target compound.
Bioactivity :
- Sulfonamide derivatives show dual antimicrobial (MIC = 8–32 µg/mL) and anticancer activity (33–45% cell viability reduction at 100 µM) . Thiosemicarbazones exhibit antifungal properties via metal chelation . The target compound’s benzylpiperazine may lack these mechanisms but could offer better CNS penetration .
Benzimidazole-Thiazole and Oxadiazole Hybrids
Examples :
Structural Differences :
- Thiazole/oxadiazole rings enhance aromatic stacking, unlike the target’s aliphatic piperazine.
Bioactivity :
- Thiazole derivatives inhibit cholinesterase (AChE IC₅₀ = 0.8–2.3 µM) for Alzheimer’s therapy . The target compound’s piperazine may reduce AChE affinity but improve metabolic stability .
Halogenated and Nitro-Substituted Analogs
Examples :
Key Differences :
- Halogens (Cl, Br) increase electrophilicity and target binding, whereas the target’s benzyl group prioritizes lipophilicity.
Bioactivity :
- Dichlorobenzamide derivatives show enhanced kinase inhibition (IC₅₀ ~ 0.5 µM) due to halogen interactions . The target compound may trade potency for reduced toxicity.
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a derivative of benzimidazole and piperazine, which has garnered attention for its potential pharmacological applications. This article explores the biological activities associated with this compound, focusing on its interactions with sigma receptors, its pharmacological properties, and the underlying mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole moiety linked to a benzylpiperazine unit. The presence of these functional groups is significant as they contribute to the compound's biological activity through various mechanisms.
Sigma Receptor Affinity
Research has shown that compounds containing the benzylpiperazine scaffold exhibit significant affinity for sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various neurological and pain-related conditions. In a study evaluating several benzylpiperazine derivatives, it was found that the compound demonstrated notable affinity towards σ1R with a Ki value indicating high potency (Ki σ1 = 1.6 nM) .
Pain Modulation
The biological activity of this compound extends to its potential as an analgesic agent. Behavioral pharmacology studies have indicated that this compound exhibits antinociceptive effects in preclinical models, suggesting its utility in managing pain without significant side effects . The mechanism involves modulation of nociceptive signaling pathways, which are critical in pain perception.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on similar benzimidazole derivatives reveal that modifications in the chemical structure can enhance or diminish biological activity. For instance, substituents on the benzyl group and variations in the piperazine ring can significantly alter receptor binding affinities and pharmacokinetic profiles .
Pharmacological Profiles
Preclinical Studies
In one notable study, the compound was tested in mouse models for both inflammatory pain and neuropathic pain. Results indicated significant reductions in pain response compared to controls, highlighting its potential as a therapeutic agent in chronic pain management .
Comparative Analysis
Comparative studies with other benzimidazole derivatives have shown that while many exhibit some level of biological activity, this compound stands out due to its selective interaction with σ1R and favorable pharmacokinetic properties .
Q & A
Q. What are the common synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions starting with o-phenylenediamine. Key steps include:
- Step 1 : Reaction of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Hydrazine substitution to yield 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condensation with benzyl isocyanate or carboxamide precursors to introduce the piperazine-carboxamide moiety . Characterization : Intermediates are validated using IR (e.g., S-H stretches at ~2634 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ7.16–7.78 ppm), and ESI-MS for molecular ion confirmation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- IR Spectroscopy : Identify functional groups like C=O (1646–1674 cm⁻¹) and N-H (3464–3512 cm⁻¹) .
- ¹H-NMR : Look for singlet peaks for exchangeable protons (e.g., NHC=O at δ12.13–12.36 ppm) and aromatic multiplicity patterns .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 380.1 for derivatives) and compare with theoretical values .
Q. What initial biological screening approaches are suitable for evaluating its therapeutic potential?
- In-silico Screening : Use tools like Molinspiration to predict drug-likeness (e.g., molecular weight <500 Da, TPSA <140 Ų) .
- In-vitro Assays : Test anticonvulsant activity via maximal electroshock (MES) or antiproliferative effects using cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in condensation steps .
- Catalysts : Use glacial acetic acid for cyclization or NaHCO₃ for pH control during hydrazine substitution .
- Temperature : Reflux at 80–100°C for 3–6 hours maximizes conversion rates while minimizing side products .
Q. What strategies resolve contradictions in spectral data during structural validation?
- Cross-Validation : Combine ¹³C NMR (e.g., aromatic carbons at δ115–151 ppm) with HSQC/HMBC to assign ambiguous signals .
- X-ray Crystallography : Resolve disputes (e.g., piperazine ring conformation) using CCDC datasets (e.g., CCDC-1990392) .
- Elemental Analysis : Ensure deviations are <±0.4% from theoretical C/H/N ratios .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to anticonvulsant targets (e.g., GABA receptors) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from benzimidazole) using Schrödinger Suite .
- ADMET Prediction : Evaluate bioavailability via SwissADME (e.g., logP <5, ≤10 rotatable bonds) .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR)?
- Derivatization : Modify the benzyl group (e.g., halogen substitution) and assess changes in IC₅₀ values .
- Enzymatic Assays : Test inhibitory activity against kinases or proteases to link functional groups (e.g., piperazine) to mechanism .
- Comparative Studies : Benchmark against known analogs (e.g., 4-(methylthio)benzo[d]thiazol derivatives) to identify potency trends .
Methodological Guidance
- Synthesis Troubleshooting : If yields drop below 60%, check for moisture-sensitive intermediates (e.g., hydrazine derivatives) and use anhydrous solvents .
- Data Interpretation : Overlap in NMR aromatic regions can be resolved by 2D NMR (COSY, NOESY) .
- Biological Testing : For cytotoxicity assays, normalize cell viability data to controls and use triplicates to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
